4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine
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Overview
Description
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a diazenyl group and dichlorophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine typically involves the following steps:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a pyrimidine derivative under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of solvents such as dichloroethane or dichloroethylene can enhance the efficiency of the reaction .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine involves its interaction with cellular components, particularly DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
2,4-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and exhibit similar chemical properties.
Diazenyl-pyrimidine derivatives: Compounds with similar diazenyl and pyrimidine structures.
Uniqueness: 4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-5-phenyldiazenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N5/c17-10-6-7-12(13(18)8-10)15-14(9-20-16(19)21-15)23-22-11-4-2-1-3-5-11/h1-9H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJMNJFPEVJCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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